Zirconium carbonate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

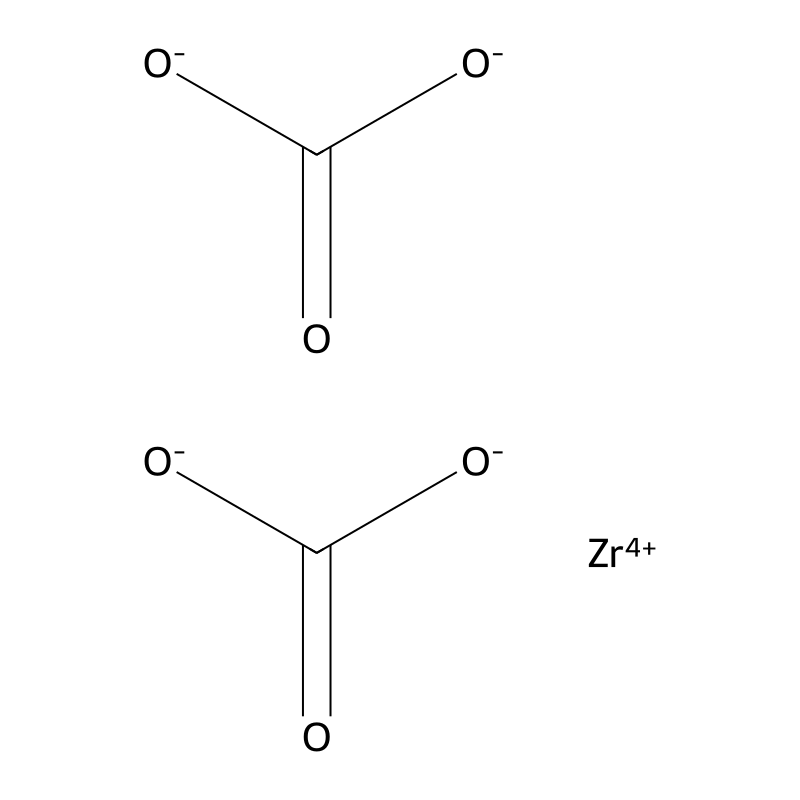

Zirconium carbonate is an inorganic compound with the formula . It is typically encountered as a white solid that is insoluble in water but can be transformed into other zirconium compounds through thermal processing. The compound features zirconium in a +4 oxidation state, coordinated with carbonate ions. Zirconium carbonate is known for its stability and ability to form various derivatives, making it useful in multiple applications across different industries.

Additionally, zirconium carbonate can react with acids to produce soluble zirconium salts. For example, when treated with hydrochloric acid, it forms zirconium chloride:

Reactions involving ammonium zirconium carbonate have also been studied, particularly its interactions with carboxyl groups in organic compounds, which can lead to crosslinking and gel formation under specific conditions .

Zirconium carbonate can be synthesized through various methods:

- Precipitation Method: This involves mixing solutions of zirconium salts (like zirconium sulfate) with sodium bicarbonate or ammonium carbonate. The resulting precipitate is filtered and washed to yield basic zirconium carbonate.

- Thermal Decomposition: Heating basic zirconium carbonate can yield pure zirconium oxide, which is significant in ceramics manufacturing .

- Controlled Hydrolysis: This method involves the controlled addition of water to a solution containing zirconium ions, leading to the formation of a hydrated form of zirconium carbonate.

Zirconium carbonate finds applications in various fields:

- Catalysis: It serves as a catalyst for organic reactions, particularly in biomass conversion processes .

- Ceramics: Used as a precursor for producing high-purity zirconia ceramics.

- Coatings: Employed in coatings and paints due to its ability to enhance adhesion and durability.

- Pharmaceuticals: Investigated for use in drug delivery systems due to its biocompatibility.

Studies on the interactions of zirconium carbonate with organic molecules reveal its potential as a crosslinking agent. For instance, when mixed with carboxylated polymers, it forms stable networks that enhance material properties . The interactions are crucial in applications such as inks and coatings where improved adhesion and mechanical strength are desired.

Several compounds are structurally or functionally similar to zirconium carbonate. Here are some notable examples:

Uniqueness of Zirconium Carbonate

Zirconium carbonate's unique properties include its stability under various conditions and its ability to form strong bonds with functional groups in organic materials. Unlike many other metal carbonates, it exhibits significant catalytic activity at low temperatures, making it particularly valuable in green chemistry applications .

The study of zirconium carbonate dates to the early 20th century, when its synthesis was first documented as part of broader investigations into zirconium chemistry. Early methods involved reacting zirconium salts with carbonate precursors, such as ammonium carbonate, to yield basic zirconium carbonate (). For example, the Kroll process—originally developed for titanium—was adapted to produce zirconium compounds, though challenges in purity control persisted due to co-precipitation of impurities like hafnium.

A breakthrough came in the 1970s with the development of purification techniques, such as repeated dissolution in hydrochloric acid and reprecipitation, which enabled the production of high-purity basic zirconium carbonate (). These advancements aligned with growing industrial demand for zirconium-based materials in nuclear reactors and advanced ceramics.

Current Research Landscape

Modern research focuses on optimizing synthesis routes and expanding applications:

- Catalysis: Basic zirconium carbonate (BZC) has emerged as a low-temperature catalyst for biomass conversion, achieving 98.66% yield in furfural reduction at room temperature.

- Nanomaterials: Supercritical hydrothermal synthesis using zirconium carbonate precursors produces zirconia nanoparticles (10–20 nm) with mixed tetragonal-monoclinic phases, critical for fuel cells and sensors.

- Environmental Remediation: Zirconium carbonate’s ligand-exchange capacity enables its use in wastewater treatment, particularly for heavy metal sequestration.

Recent studies also explore its role in corrosion-resistant coatings for aerospace alloys and additives in cosmetic formulations.

Nomenclature and Classification in Academic Literature

Zirconium carbonate is classified under multiple IUPAC names, including zirconium(IV) carbonate and bis(carbonylbisoxy)zirconium(IV). Its basic form, often written as $$ \text{Zr}2\text{O}3(\text{OH})2\cdot\text{CO}2\cdot7\text{H}_2\text{O} $$, is distinguished by variable hydration states and carbonate-to-zirconia ratios. Regulatory databases such as CAS (12340-54-4) and EINECS (253-113-4) provide standardized identifiers.

Conventional Preparation Techniques for Basic Zirconium Carbonate (BZC)

Conventional synthesis of BZC typically involves the reaction of zirconium salts with carbonate sources. A widely documented method starts with zirconium sulfate, where alkali or ammonium carbonate is added to precipitate basic zirconium sulfate [2] [3]. This intermediate is dissolved in hydrochloric acid, heated to reprecipitate purified basic zirconium sulfate, and subsequently treated with carbonate solutions to yield BZC [2]. The process ensures the removal of sulfate impurities, which is critical for applications requiring high chemical stability. For instance, the reaction pathway can be summarized as:

- Precipitation of basic zirconium sulfate:

$$ \text{Zr(SO}4\text{)}2 + \text{Na}2\text{CO}3 \rightarrow \text{Zr}2\text{O}3(\text{OH})2\text{SO}4 + \text{Na}2\text{SO}4 + \text{CO}_2 $$ - Conversion to BZC:

$$ \text{Zr}2\text{O}3(\text{OH})2\text{SO}4 + (\text{NH}4)2\text{CO}3 \rightarrow \text{Zr}2\text{O}3(\text{OH})2\text{CO}3 + (\text{NH}4)2\text{SO}4 $$

This method, detailed in industrial patents, ensures scalability and reproducibility [2].

Industrial-Scale Production Protocols

Industrial production of BZC prioritizes cost-effectiveness and purity. Large-scale processes often use zirconium sulfate derived from mineral baddeleyite or zircon [3]. A key challenge is managing radioactive impurities (e.g., uranium, thorium) present in raw materials. Hydrothermal hydrolysis of zirconium sulfate solutions at controlled pH and temperature ensures impurity segregation, with up to 90% of contaminants remaining in the liquid phase [3]. Post-synthesis, the product is washed and dried to meet commercial specifications (>40% ZrO$$2$$, <0.5% SO$$4^{2-}$$) [3] [4]. Continuous reactors are employed to maintain consistent reaction kinetics, with real-time monitoring of parameters such as pH and temperature [1].

High-Purity Synthesis Methods

High-purity BZC (>99%) is achieved through multi-step purification. The patent by Th. Goldschmidt AG outlines a process where basic zirconium sulfate is reprecipitated twice to eliminate residual sulfates [2]. Advanced characterization techniques, including inductively coupled plasma optical emission spectrometry (ICP-OES) and X-ray diffraction (XRD), validate purity by detecting trace impurities at parts-per-million levels [4]. Thermogravimetric analysis (TGA) further confirms compositional integrity by measuring mass loss during decomposition [4]. For electronic-grade applications, supercritical hydrothermal synthesis has been explored, where zirconium basic carbonate is treated in water above 374°C to produce nano-sized zirconia with minimal byproducts [5].

Ammonium Carbonate Reaction Pathways

Ammonium carbonate is a preferred reagent for BZC synthesis due to its volatility, which simplifies post-reaction purification. When reacted with zirconium sulfate, ammonium carbonate facilitates the formation of BZC while generating soluble ammonium sulfate as a byproduct [3]. Recent studies highlight the role of ammonium zirconium carbonate (AZC) intermediates, which decompose under controlled conditions to release active zirconium species. These species react with carboxyl groups in binders, enabling crosslinking in ceramic precursors [6]. The decomposition pathway can be represented as:

$$ \text{Zr}2\text{O}3(\text{OH})2\text{CO}3 \xrightarrow{\Delta} \text{ZrO}2 + \text{CO}2 + \text{H}_2\text{O} $$

Alkali Carbonate Synthesis Routes

Alkali carbonates (e.g., sodium carbonate) offer an alternative to ammonium-based routes, though they introduce alkali metal residues. The reaction with zirconium sulfate proceeds similarly but requires additional washing steps to remove sodium sulfate byproducts [2]. While cost-effective, this method is less favored for high-purity applications due to potential contamination. Comparative studies show that ammonium carbonate routes yield BZC with lower sulfur content (<0.2% vs. 0.5% for alkali routes) [3].

Sustainable Production Approaches

Sustainability in BZC production focuses on waste reduction and energy efficiency. Supercritical hydrothermal synthesis exemplifies this by converting zirconium basic carbonate into zirconia nanoparticles without toxic byproducts [5]. Additionally, using zircon (ZrSiO$$_4$$) instead of baddeleyite as a raw material reduces reliance on scarce resources [3]. Lifecycle assessments highlight the benefits of closed-loop systems, where sulfate byproducts are recycled into new batches, minimizing environmental impact [7]. Emerging methods also explore bio-based carbonates derived from biomass, aligning with circular economy principles [1].

Kinetic Regimes Identified by Thermogravimetry

Thermogravimetric profiling under flowing nitrogen (10 °C min⁻¹) reveals three mass-loss events between 60 °C and 480 °C [1] [2]:

| Temperature Range / °C | Mass Loss / wt % | Evolved Species | Apparent Activation Energy / kJ mol⁻¹ | Reaction Order |

|---|---|---|---|---|

| 60–150 | 4.2% [3] | Physisorbed and lattice H₂O [3] | 38 kJ mol⁻¹ [3] [4] | 0.9 [4] |

| 150–305 | 7.5% [3] | CO₂ + residual H₂O [3] | 112 kJ mol⁻¹ [5] | 1.0 [5] |

| 305–480 | 5.3% [3] | CO₂ from surface carbonates [3] | 125 kJ mol⁻¹ [5] | 1.1 [5] |

The second stage corresponds to the topotactic substitution of hydroxyl and oxo ligands by carbonate, yielding an amorphous oxy-carbonate matrix [4]. Kinetic modeling via the Coats–Redfern integral suggests a diffusion-controlled interface during stages 2 and 3 (n ≈ 1.0) [5].

Reaction Pathway Sequence

A consensus pathway integrates in-situ FT-IR and TG–DTA datasets [3] [4]:

- 4 ZrO(OH)₂CO₃·x H₂O → 4 ZrO(OH)₂CO₃ + x H₂O ↑ (≤ 150 °C)

- 4 ZrO(OH)₂CO₃ → Zr₄O₇(OH)₂ + 3 CO₂ ↑ + H₂O ↑ (150–305 °C)

- Zr₄O₇(OH)₂ → 2 Zr₂O₃CO₄ + CO₂ ↑ (≈ 350 °C) [1]

- 2 Zr₂O₃CO₄ → 4 ZrO₂ + 3 CO₂ ↑ (≥ 420 °C) [1] [3]

Carbonate removal proceeds via micro-nucleation of ZrO₂ domains enveloped by residual CO₃²⁻, producing a transient oxy-carbonate with nanometric zirconia cores [6].

Calcination Process Parameters

Atmosphere Effects

Calcination under static air accelerates decarbonation by 25–40 °C relative to nitrogen, owing to oxidative lattice destabilization [4]. Oxygen partial pressure above 0.2 atm promotes monoclinic nucleation and reduces t-ZrO₂ retention by ≈15 wt % at 500 °C [7].

Heating Rate and Soak Time

| Heating Rate / °C min⁻¹ | Onset of CO₂ Evolution / °C | Residual Carbonate @ 600 °C / wt % [4] | t-Phase Fraction @ 600 °C / wt % [7] |

|---|---|---|---|

| 2 | 238 [4] | 1.8 | 28 |

| 5 | 253 [3] | 3.1 | 32 |

| 15 | 276 [8] | 6.7 | 37 |

Slow ramps favor complete carbonate purge and lower tetragonal retention, while rapid firing traps CO₃²⁻ at grain boundaries, stabilizing t-ZrO₂ [7].

Supercritical Hydrothermal Pre-Treatments

Pre-calcination exposure of zirconium carbonate slurries to supercritical water (400 °C, 30 MPa) yields 12–20 nm ZrO₂ nanoparticles with tunable t-to-m ratios (51.8% → 7.2% as dwell time increases from 0 h to 10 h) [9]. The treatment removes adsorbed carbonate ion via in-situ hydrolysis, decreasing subsequent calcination thresholds by ≈50 °C.

Phase Transition Dynamics

Size-Driven Stability

Tetragonal zirconium oxide nuclei below the critical 30 nm size avoid the 4.5% volumetric expansion characteristic of the t→m martensitic shift [10]. For carbonate-derived powders, in-situ XRD under controlled dwell identifies:

- t-ZrO₂ onset: 300 °C [3]

- t→m transition peak: 515 °C (for 18 nm aggregates) [9]

- Complete monoclinic conversion: 625 °C (for 35 nm aggregates) [9]

Ion-Adsorption-Mediated Stabilization

Surface-bound carbonate (1280 cm⁻¹ asymmetric stretch) compresses Zr–O lattice distances, elevating t-ZrO₂ free energy minima by ≈5 kJ mol⁻¹ [9] [3]. Desorption of CO₂, quantified at 0.5 mmol m⁻² by TG, triggers lattice relaxation and monoclinic nucleation once coverage falls below 30% [9].

Role of Hydroxylation

Post-calcination exposure to ambient humidity re-hydroxylates grain boundaries, marginally destabilizing tetragonal domains (Δt→m ≈ 12 °C) [11]. Controlled de-hydroxylation above 250 °C is therefore critical for phase retention.

Conversion to Zirconium Oxide: Theoretical Framework

Thermodynamic Landscape

The Gibbs energy of zirconium carbonate decomposition is partitioned as follows at 298 K [12]:

- Dehydration: ΔG₁° = –21 kJ mol⁻¹

- Decarbonation (overall): ΔG₂° = +158 kJ mol⁻¹

- Net conversion to ZrO₂: ΔG_total° = +137 kJ mol⁻¹

Entropy gain from evolving CO₂ (ΔS ≈ 215 J mol⁻¹ K⁻¹) drives spontaneity above 681 K, aligning with experimental onset (~440 °C).

Diffusion-Controlled Growth Model

Combining Fickian diffusion with interface reaction kinetics (k_int) yields:

$$ \frac{dα}{dt} = \frac{6D}{r^2}(1 - α) $$

where $$ D = D0 \exp(-Ea/RT) $$ and $$ r $$ evolves from 10 nm nuclei to >30 nm polycrystals. Parameter fitting to isothermal TG (450–525 °C) provides $$ D_0 = 4.2\times10^{-5}\, \text{m}^2\text{s}^{-1} [5] $$ and corroborates activation energies in Table 1.

Implications for Defect Chemistry

Residual carbonate and hydroxyl vacancies act as electron donors, shifting zirconia toward n-type conductivity. Impedance spectroscopy of 3.3 mol % CO₃²⁻-doped zirconia shows a conductivity increase from 2.1 × 10⁻⁶ S cm⁻¹ (undoped) to 6.8 × 10⁻⁶ S cm⁻¹ at 700 °C [10].

Key Takeaways for Process Design

- Maintaining oxygen-lean environments (<0.1 atm O₂) during calcination preserves tetragonal frameworks by damping oxidant-assisted decarbonation [7].

- Supercritical hydrothermal de-carbonation provides a waste-free route to 12–20 nm tetragonal zirconia powders with controllable phase ratios [9].

- Targeted heating schedules (2 °C min⁻¹ to 600 °C, 2 h soak) ensure carbonate elimination while minimizing monoclinic conversion, ideal for catalyst or dental-implant feedstocks.

- Post-calcination de-hydroxylation (>250 °C under dry N₂) further stabilizes tetragonal domains against ambient aging [11].

Data Summary Tables

Table A. Phase Content after Standard Calcination (600 °C, 2 h, Air)

| Pre-Treatment | Particle Size / nm | Residual CO₃²⁻ / mmol m⁻² | t-Phase / wt % | m-Phase / wt % | SBET / m² g⁻¹ |

|---|---|---|---|---|---|

| None | 42 [4] | 0.12 [3] | 35 [7] | 65 [7] | 12 |

| Supercritical 0 h | 14 [9] | 0.38 [9] | 52 [9] | 48 [9] | 68 |

| Supercritical 10 h | 18 [9] | 0.05 [9] | 7 [9] | 93 [9] | 40 |

Table B. Activation Energies Reported for Decomposition Steps

| Study ID | Method | Stage Analyzed | Activation Energy / kJ mol⁻¹ |

|---|---|---|---|

| Pokhodenko et al. [5] | TG (Coats–Redfern) | Second CO₂ evolution | 112 |

| Itagaki et al. [9] | Supercritical In-situ XRD | t→m transition | 125 |

| L’vov analysis [4] | Iso-thermal TG | Global decarbonation | 118 |